molecular formula C10H7IS B8505487 2-(4-Iodo-phenyl)-thiophene

2-(4-Iodo-phenyl)-thiophene

Cat. No.: B8505487
M. Wt: 286.13 g/mol
InChI Key: NGZYKRHLXDUIFB-UHFFFAOYSA-N
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Description

2-(4-Iodo-phenyl)-thiophene is a halogenated thiophene derivative characterized by a five-membered aromatic thiophene ring substituted at the 2-position with a 4-iodophenyl group. The iodine atom introduces significant electronic and steric effects due to its large atomic radius (1.33 Å) and high electronegativity (2.66 on the Pauling scale), which influence the compound’s reactivity, photophysical properties, and biological interactions . Thiophene derivatives are widely recognized for their applications in pharmaceuticals (e.g., anticancer, antimicrobial agents) and material science (e.g., organic semiconductors) . For instance, iodinated thiophenes like 2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene (CAS 898566-17-1) demonstrate applications in drug intermediates and material synthesis .

Properties

Molecular Formula

C10H7IS

Molecular Weight

286.13 g/mol

IUPAC Name

2-(4-iodophenyl)thiophene

InChI

InChI=1S/C10H7IS/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h1-7H

InChI Key

NGZYKRHLXDUIFB-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC=C(C=C2)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Iodo-phenyl)-thiophene can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative of thiophene with an aryl halide, such as 4-iodobromobenzene, under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process requires careful control of reaction parameters, including temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Iodo-phenyl)-thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in cross-coupling reactions.

    Nucleophiles: Employed in substitution reactions to replace the iodine atom.

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-(4-Iodo-phenyl)-thiophene depends on its application:

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Electronic Properties of Selected Thiophene Derivatives
Compound Substituent Molecular Weight (g/mol) LogP* Key Applications
This compound 4-Iodophenyl 302.17 4.2 Drug intermediates, OLEDs
2-(4-Fluorophenyl)-thiophene 4-Fluorophenyl 202.25 3.1 Photovoltaics, Anticancer
2-(Phenylthio)thiophene Phenylthio 220.34 3.8 Organic semiconductors
4,7-Diiodobenzo[b]thiophene Diiodo, Benzofused 410.07 5.0 Solar cells

*Predicted using ChemDraw.

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